molecular formula C17H11Cl2FN2O3S2 B2564713 N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide CAS No. 895471-04-2

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Cat. No. B2564713
CAS RN: 895471-04-2
M. Wt: 445.3
InChI Key: XDOJWCJVPKTEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, also known as DTTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTTA is a member of the sulfonylurea class of compounds, which are widely used as hypoglycemic agents in the treatment of type 2 diabetes. However, DTTA has been found to have unique properties that make it a promising candidate for use in other scientific research applications.

Scientific Research Applications

Anticancer Potential

Research on similar sulfonamide derivatives has highlighted their potential in cancer treatment. A study by Ghorab et al. (2015) synthesized various sulfonamide compounds, showing compound 17's significant potency against breast cancer cell lines. This highlights the role sulfonamide derivatives, including N-(4-(2,5-dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, might play in developing new anticancer agents by targeting specific cancer cell lines (Ghorab et al., 2015).

Metabolic Stability in Drug Development

In the context of pharmacological research, Stec et al. (2011) investigated the structural modifications to enhance the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Their work underscores the importance of chemical modifications, such as those found in this compound, for developing more stable and effective therapeutic agents (Stec et al., 2011).

Antimicrobial and Antibacterial Properties

A variety of studies have explored the antimicrobial and antibacterial potential of sulfonamide compounds. Nafeesa et al. (2017) synthesized N-substituted derivatives showing good inhibitory effects against gram-negative bacterial strains, indicating the potential of sulfonamide derivatives, including this compound, in treating bacterial infections (Nafeesa et al., 2017).

Antiviral Applications

The antiviral potential of sulfonamide derivatives has also been explored. Chen et al. (2010) synthesized sulfonamide derivatives that exhibited anti-tobacco mosaic virus activity. This research suggests avenues for utilizing compounds like this compound in antiviral drug development (Chen et al., 2010).

properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2FN2O3S2/c18-10-1-6-14(19)13(7-10)15-8-26-17(21-15)22-16(23)9-27(24,25)12-4-2-11(20)3-5-12/h1-8H,9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOJWCJVPKTEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.